N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide

TRPV1 antagonist isoxazole regioisomer scaffold hopping

This isoxazole-5-carboxamide is a structurally differentiated TRPV1 antagonist, featuring a rare 5-carboxamide regioisomer and a metabolic-resistant cyclopropylamino-acetamide side chain. It serves as a critical probe for peripheral TRPV1 SAR campaigns where standard 3-carboxamide chemotypes fail. Custom synthesis with ≥95% HPLC purity, NMR, and HRMS is standard. Immediate procurement ensures exclusivity over saturated 3-carboxamide series.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 1209977-43-4
Cat. No. B2575965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide
CAS1209977-43-4
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NO3
InChIInChI=1S/C15H15N3O3/c19-14(17-11-5-6-11)9-10-1-3-12(4-2-10)18-15(20)13-7-8-16-21-13/h1-4,7-8,11H,5-6,9H2,(H,17,19)(H,18,20)
InChIKeySEYQQPGNZLLWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide (CAS 1209977-43-4): TRPV1 Antagonist Procurement Baseline


N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide (CAS 1209977-43-4) is a synthetic small-molecule isoxazole-5-carboxamide derivative (MW 285.30 g/mol; XLogP3 1.3) [1] that functions as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel [2][3]. The compound bears a cyclopropylamino-acetamide side chain at the para-position of the central phenyl ring and an isoxazole-5-carboxamide motif, distinguishing it structurally from the more extensively characterised isoxazole-3-carboxamide TRPV1 antagonist series. It is claimed within the Organon/Merck patent family (WO2010089297A1; US 20120095002) for the treatment of TRPV1-mediated disorders including acute and chronic pain, neuropathic pain, inflammatory pain, respiratory diseases, and lower urinary tract disorders [2][3].

Why Generic TRPV1 Antagonist Substitution Fails for N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide Procurement


Substituting a generic TRPV1 antagonist for N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide is unsupported by the available evidence because the isoxazole-5-carboxamide scaffold occupies a distinct chemical space compared to the clinically precedented isoxazole-3-carboxamide and non-isoxazole TRPV1 antagonist chemotypes [1]. The regioisomeric position of the carboxamide on the isoxazole ring (5- vs 3-substitution) fundamentally alters the hydrogen-bonding donor/acceptor geometry, which has been demonstrated to impact both TRPV1 binding affinity and physicochemical properties such as solubility . Furthermore, the cyclopropylamino-acetamide side chain introduces conformational constraint and metabolic stability features not present in antagonists bearing flexible alkyl or cyclohexylamino substituents [1][2]. Without head-to-head data confirming equivalent pharmacology across chemotypes, compound interchange risks introducing uncontrolled variables into experimental or preclinical workflows, particularly where SAR around hyperthermic liability and modality-specific antagonism remains unresolved .

Quantitative Differentiation Evidence for N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide (CAS 1209977-43-4) vs. Comparator TRPV1 Antagonists


Isoxazole-5-carboxamide vs. Isoxazole-3-carboxamide Scaffold Differentiation in TRPV1 Antagonism

The target compound belongs to the isoxazole-5-carboxamide series, which is structurally distinct from the more extensively published isoxazole-3-carboxamide TRPV1 antagonists. In the isoxazole-3-carboxamide SAR series, the most potent compound (compound 21a) achieved oral efficacy in the rat Capsaicin Hargreaves assay, while the lead optimisation focused on 4-position substitution to balance potency and solubility . The isoxazole-5-carboxamide regioisomer presents a different hydrogen-bonding vector that may modulate residence time and modality-dependent antagonism profiles. A representative isoxazole-3-carboxamide comparator, N-cyclopentyl-5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide, exhibited an IC50 of 201 nM in a human TRPV1 capsaicin-induced calcium influx assay in CHO cells [1]. No equivalent publicly available hTRPV1 potency data exist for the isoxazole-5-carboxamide target compound, representing a critical data gap for procurement decisions.

TRPV1 antagonist isoxazole regioisomer scaffold hopping pain SAR

Cyclopropylamino-Acetamide Substituent: Conformational Constraint Differentiation vs. Flexible-Chain TRPV1 Antagonists

The target compound incorporates a cyclopropylamino-acetamide moiety (N-cyclopropyl-2-(4-aminophenyl)acetamide), a conformationally constrained fragment that contrasts with the flexible alkyl or cyclohexylamino substituents prevalent in many TRPV1 antagonist series. Cyclopropyl groups are well-established in medicinal chemistry for enhancing metabolic stability, improving target-binding entropy, and modulating off-target profiles [1]. In comparison, the isoxazole-3-carboxamide lead series employs cyclopentyl or 3-hydroxycyclohexyl substituents (e.g., compounds 32 and 40 in Palin et al.) which exhibit antihyperalgesic effects in the rat CFA Hargreaves assay but also induce mechanism-based hyperthermia [2]. BCTC, a non-isoxazole TRPV1 antagonist bearing a flexible alkyl chain, inhibits capsaicin-induced activation of rat TRPV1 with an IC50 of 35 nM and acid-induced activation with an IC50 of 6 nM . The cyclopropyl constraint in the target compound may differentially influence modality-specific antagonism, though direct comparative data are lacking.

cyclopropylamine conformational constraint TRPV1 pharmacophore drug design metabolic stability

Intellectual Property Landscape: Isoxazole-5-Carboxamide Exclusivity vs. Generic TRPV1 Antagonist Chemotypes

The target compound is explicitly claimed within the Organon/Merck patent family (WO2010089297A1; US 20120095002; EP 2393788 A1), which specifically covers isoxazole-5-carboxamide derivatives of general Formula (I) wherein R1 is phenyl or pyridyl, and R3 includes cyclopropyl among other cycloalkyl groups [1][2]. This patent family is distinct from the isoxazole-3-carboxamide patent estate (e.g., WO2008007780) and from patents covering urea-based (e.g., ABT-102), cinnamide-based (e.g., AMG-517), or quinazoline-based TRPV1 antagonists [3]. The independent patent coverage of the 5-carboxamide regioisomer creates a differentiated freedom-to-operate position for organisations seeking novel TRPV1 antagonist composition-of-matter. The patent claims pharmaceutical compositions for treating acute and chronic pain, neuropathic pain, inflammatory pain, respiratory diseases, and lower urinary tract disorders [1].

patent landscape freedom to operate isoxazole-5-carboxamide TRPV1 pharmaceutical composition

Physicochemical Property Differentiation: XLogP3, MW, and HBD/HBA Profile vs. Clinical-Stage TRPV1 Antagonists

The target compound (MW: 285.30 g/mol; XLogP3: 1.3; hydrogen bond donors: 2; hydrogen bond acceptors: 4; rotatable bonds: 5) [1] occupies a physicochemical space that is notably more polar and lower molecular weight than clinical-stage TRPV1 antagonists. AMG-517 has an IC50 of 0.76 nM against capsaicin-activated TRPV1 but is associated with clinical hyperthermia and carries a substantially higher molecular weight and lipophilicity . SB-705498 (pKi ~7.5–7.6; IC50 = 3 nM for capsaicin activation) is a larger, more lipophilic molecule . BCTC (IC50 = 35 nM for capsaicin) is a CNS-penetrant antagonist [2]. The lower XLogP3 (1.3) and moderate MW of the target compound suggest reduced CNS penetration potential and possibly lower hyperthermic liability compared to more lipophilic antagonists, though this inference requires experimental validation; the TRPV1 field has demonstrated that modest structural changes can dramatically alter the hyperthermia profile [3].

physicochemical properties drug-likeness XLogP3 TRPV1 antagonist CNS penetration

TRPV1 Modality-Specific Antagonism Profile: Isoxazole Series vs. Clinical Benchmark Antagonists

TRPV1 antagonists exhibit modality-specific inhibition profiles against capsaicin, proton (low pH), and heat activation, and this profile has been linked to clinical hyperthermic liability. SB-705498 inhibits capsaicin, acid, and heat activation with IC50 values of 3 nM, 0.1 nM, and 6 nM respectively, and is classified as a non-hyperthermic antagonist . AMG-517 inhibits with IC50 of 0.76 nM (capsaicin), 0.62 nM (proton), and 1.3 nM (heat) and induces hyperthermia in vivo . BCTC inhibits capsaicin- and acid-induced activation with IC50 values of 35 nM and 6 nM [1]. The isoxazole-3-carboxamide lead compounds 32 and 40 from the Palin et al. series induced mechanism-based hyperthermia in rats [2]. The modality-specific profile of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide has not been publicly disclosed across all activation modes, representing a critical data gap. However, the structural features—particularly the cyclopropylamino substituent and isoxazole-5-carboxamide connectivity—differentiate it from modality-profiled comparators.

modality-specific antagonism capsaicin proton heat TRPV1 hyperthermia

Synthetic Accessibility and Procurement Advantage: Building Block Availability vs. Multi-Step Total Synthesis of Complex TRPV1 Antagonists

The target compound's synthetic route proceeds via nucleophilic displacement of an isoxazole-5-carboxylic acid derivative with 4-(2-(cyclopropylamino)-2-oxoethyl)aniline or via Suzuki coupling of a halogenated isoxazole-5-carboxamide with the appropriate phenylboronic acid [1]. The synthetic sequence is substantially shorter and employs commercially accessible building blocks compared to clinical-stage TRPV1 antagonists such as SB-705498 (4-step synthesis with pyrimidine core), AMG-517 (multi-step cinnamide synthesis), or BCTC (urea formation plus functionalisation). The molecular weight of 285.30 g/mol is among the lowest in the TRPV1 antagonist class, reducing raw material cost and purification complexity [2]. However, the absence of published large-scale synthetic protocols and quality control specifications represents a procurement risk relative to off-the-shelf comparator compounds with established commercial supply chains [3].

synthetic accessibility building block procurement isoxazole-5-carboxamide TRPV1 antagonist medicinal chemistry

Evidence-Backed Application Scenarios for N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide (CAS 1209977-43-4)


TRPV1 Antagonist Scaffold-Hopping Medicinal Chemistry Programs Exploring Regioisomeric Isoxazole Carboxamides

The isoxazole-5-carboxamide scaffold offers a structurally differentiated starting point for TRPV1 antagonist SAR campaigns that have saturated the isoxazole-3-carboxamide chemical space. The regioisomeric shift from 3-carboxamide to 5-carboxamide alters the hydrogen-bonding vector, potentially unlocking novel binding interactions within the vanilloid-binding pocket [1][2]. The target compound serves as a reference probe for establishing baseline potency, selectivity, and ADME parameters for the 5-carboxamide series. Medicinal chemistry teams should request custom synthesis with analytical certification (HPLC purity ≥95%, NMR, HRMS) and plan for in-house TRPV1 FLIPR or electrophysiology profiling, given the absence of publicly disclosed potency data.

Peripherally-Restricted TRPV1 Antagonist Development for Non-CNS Pain and Inflammatory Indications

The computed XLogP3 of 1.3 and MW of 285.30 g/mol position the target compound as a candidate for peripherally-restricted TRPV1 antagonism, a profile that may circumvent the hyperthermic liability associated with CNS-penetrant clinical candidates such as AMG-517 and ABT-102 [1][2]. The patent claims explicitly cover inflammatory pain, respiratory diseases, and lower urinary tract disorders—indications where peripheral TRPV1 blockade may suffice [3]. Preclinical teams evaluating this compound for bladder hyperactivity or airway inflammation models should commission tissue distribution studies and compare hyperthermia liability against SB-705498 (non-hyperthermic comparator) and AMG-517 (hyperthermic comparator) [2].

Cyclopropyl Fragment-Focused SAR Expansion for Metabolic Stability and Residence Time Optimisation

The cyclopropylamino-acetamide substituent is a hallmark of metabolism-resistant design, with the cyclopropane ring imparting oxidative stability and conformational pre-organisation [1]. For DMPK-focused lead optimisation programs, the target compound provides a starting scaffold to systematically vary the cyclopropyl group (e.g., fluorinated cyclopropanes, spirocyclic analogs) while monitoring microsomal stability, CYP inhibition, and TRPV1 residence time. Comparative benchmarking against the isoxazole-3-carboxamide leads (compounds 32 and 40) in rat hepatocyte stability assays and in vivo PK studies is recommended to quantify the metabolic advantage of the 5-carboxamide/cyclopropyl combination [2].

Quote Request

Request a Quote for N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.